Antimycin A

Description

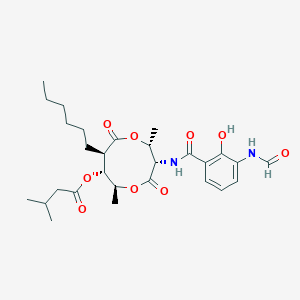

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFUZWRFRDZJC-SBOOETFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058668 | |

| Record name | Antimycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

1397-94-0, 116095-18-2, 642-15-9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl-, (2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116095-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-Formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G3NMU1TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

300.2 °F (EPA, 1998), 139-140 °C | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Antimycin A on Mitochondrial Complex III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A is a potent and widely utilized inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[1][2] Its high specificity and affinity have made it an invaluable tool in mitochondrial research, enabling the elucidation of the intricate mechanisms of cellular respiration and the consequences of its disruption. This technical guide provides a comprehensive overview of the mechanism of action of this compound on Complex III, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Inhibition of the Q-Cycle

The primary mechanism of this compound involves its specific binding to the Qi site of the cytochrome b subunit within Complex III.[1][2] This binding event physically obstructs the transfer of electrons from the low-potential heme bH to ubiquinone, effectively stalling a critical step in the proton-motive Q-cycle.[3]

The Q-cycle is a fundamental process within Complex III that couples electron transfer from ubiquinol (B23937) (CoQH2) to cytochrome c with the translocation of protons across the inner mitochondrial membrane. In its normal operation, a molecule of ubiquinol binds to the Qo site and transfers one electron to the high-potential chain (Rieske iron-sulfur protein and cytochrome c1) and the other to the low-potential chain (cytochromes bL and bH). The electron passed to the low-potential chain is ultimately used to reduce a molecule of ubiquinone at the Qi site.

This compound's blockade of the Qi site leads to several critical downstream effects:

-

Interruption of the Electron Transport Chain: The flow of electrons through Complex III is halted, preventing the subsequent reduction of cytochrome c and the transfer of electrons to Complex IV.[1]

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The cessation of proton pumping by Complex III leads to a rapid dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a loss of the mitochondrial membrane potential.[4][5]

-

Decreased ATP Synthesis: The collapse of the proton-motive force deprives ATP synthase (Complex V) of the energy required to produce ATP, leading to a cellular energy deficit.[1]

-

Increased Production of Reactive Oxygen Species (ROS): The backup of electrons within the Q-cycle, specifically at the Qo site, increases the lifetime of the unstable semiquinone intermediate. This semiquinone can then react with molecular oxygen to generate superoxide (B77818) radicals (O2•−), a primary reactive oxygen species.[6][7]

Quantitative Data on this compound Inhibition

The potency of this compound as a Complex III inhibitor has been quantified through various experimental approaches. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System | Reference |

| IC50 | 38 nM | Isolated rat liver mitochondria | [1] |

| Ki | 0.033 ± 0.00027 nM | Porcine bc1 complex (succinate-cytochrome c reductase) | [8] |

| KD | ~30 pM | Mitochondrial bc1 complex | [9] |

Table 1: Inhibitory Constants of this compound on Complex III. IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and KD (dissociation constant) values demonstrate the high affinity of this compound for Complex III.

| Parameter Measured | Effect of this compound | Cell Type | Concentration | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease | ARPE-19 cells | 4-hour exposure | [4] |

| Oxygen Consumption Rate (OCR) | ~50% inhibition | HepG2 cells | 10 nM | [6] |

| Superoxide Production | ~4-fold increase | HepG2 cells | 10 nM (48 hours) | [6] |

Table 2: Cellular Effects of this compound. This table highlights the functional consequences of Complex III inhibition by this compound on key mitochondrial parameters.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway: The Q-Cycle and this compound Inhibition

Caption: The Q-cycle within Complex III and the inhibitory action of this compound at the Qi site.

Experimental Workflow: Studying the Effects of this compound

Caption: A typical experimental workflow for investigating the effects of this compound on mitochondrial function.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) and assess mitochondrial function in live cells upon treatment with this compound.

Materials:

-

Seahorse XF Analyzer (e.g., XFe24 or XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Cultured cells of interest

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[10]

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[11]

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.[12]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and this compound. For experiments specifically investigating this compound, it can be injected alone or as the final inhibitor.[12]

-

Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by OCR after the sequential injection of the inhibitors.[13]

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound will be observed as a sharp decrease in OCR.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential in response to this compound treatment using the fluorescent probe JC-1.

Materials:

-

JC-1 dye

-

Cultured cells

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

Cell culture medium and PBS

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include an untreated control and a positive control treated with CCCP.[14]

-

JC-1 Staining:

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[15]

-

-

Washing: After incubation, remove the staining solution and wash the cells with warm PBS or assay buffer to remove excess dye.

-

Imaging and Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[14]

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Quantify the shift from red to green fluorescence as an indicator of depolarization.[15]

-

Plate Reader: Measure the fluorescence intensity at both red and green emission wavelengths and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[16]

-

Measurement of Mitochondrial Superoxide Production

Objective: To quantify the production of superoxide radicals in mitochondria following treatment with this compound.

Materials:

-

MitoSOX™ Red or other mitochondrial superoxide-specific fluorescent probes (e.g., Amplex Red with horseradish peroxidase and SOD for H2O2 measurement from isolated mitochondria)[17]

-

Cultured cells or isolated mitochondria

-

Flow cytometer or fluorescence microscope

-

HBSS (Hank's Balanced Salt Solution) or appropriate buffer

Protocol (using MitoSOX™ Red for live cells):

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the specified time.

-

Probe Loading:

-

Prepare a working solution of MitoSOX™ Red in warm HBSS or cell culture medium (typically 5 µM).

-

Remove the treatment medium, wash the cells, and incubate with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.[18]

-

-

Washing: Wash the cells gently with warm buffer to remove any unbound probe.[18]

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.[18]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity in the mitochondrial regions.[18]

-

In Vitro Complex III Activity Assay (Cytochrome c Reductase Assay)

Objective: To directly measure the enzymatic activity of Complex III in isolated mitochondria and determine the inhibitory effect of this compound.

Materials:

-

Isolated mitochondria

-

Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

-

Assay buffer (e.g., potassium phosphate (B84403) buffer with magnesium chloride)

-

Reduced Coenzyme Q (e.g., decylubiquinol) as the substrate

-

Cytochrome c (oxidized)

-

This compound

-

Potassium cyanide (KCN) and Rotenone (to inhibit Complexes IV and I, respectively)[19]

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[20]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, cytochrome c, rotenone, and KCN.

-

Inhibitor Addition: For the inhibited sample, add a known concentration of this compound to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding the substrate (reduced Coenzyme Q).

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance corresponds to the rate of cytochrome c reduction, which is a direct measure of Complex III activity.[21]

-

Calculation: Calculate the specific activity of Complex III (e.g., in nmol of cytochrome c reduced/min/mg of mitochondrial protein) and determine the percentage of inhibition by this compound.

Conclusion

This compound remains a cornerstone for studying mitochondrial bioenergetics. Its well-defined mechanism of action on Complex III provides a reliable method to induce mitochondrial dysfunction and investigate the ensuing cellular responses. The detailed protocols and quantitative data presented in this guide offer researchers a robust framework for utilizing this compound to explore the critical role of mitochondrial respiration in health and disease, and to evaluate the potential of novel therapeutic strategies targeting mitochondrial function. The provided visualizations serve to clarify the complex interactions and experimental designs inherent in this field of study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tabaslab.com [tabaslab.com]

- 11. agilent.com [agilent.com]

- 12. content.protocols.io [content.protocols.io]

- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. tribioscience.com [tribioscience.com]

- 21. abcam.com [abcam.com]

Antimycin A's Role in Mitochondrial Respiration: A Technical Guide

Executive Summary: Antimycin A is a potent and specific inhibitor of mitochondrial respiration, widely utilized in research to study bioenergetics, cell death, and oxidative stress. Its canonical mechanism involves binding to the Qi site of Complex III (cytochrome bc1 complex) in the electron transport chain, which obstructs the Q-cycle and halts the transfer of electrons from cytochrome b to cytochrome c1. This blockade triggers a cascade of profound cellular events, including the collapse of the mitochondrial membrane potential, a sharp decline in ATP synthesis via oxidative phosphorylation, and a significant increase in the production of superoxide (B77818) radicals. This guide provides an in-depth examination of this compound's mechanism, its multifaceted cellular consequences, quantitative data on its effects, and detailed protocols for its application in experimental settings.

Introduction to Mitochondrial Respiration and this compound

Mitochondrial respiration is the central process of cellular energy production in eukaryotes. The electron transport chain (ETC), located on the inner mitochondrial membrane, comprises a series of protein complexes (I-IV) that facilitate the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, molecular oxygen.[1] This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the proton motive force.[1] This force drives the synthesis of ATP by ATP synthase (Complex V).[2]

This compound is a secondary metabolite produced by Streptomyces bacteria.[3] It is a member of the depsipeptide family of natural products and has been established as a powerful tool in biochemistry and cell biology due to its high-affinity inhibition of a critical ETC component, Complex III.[4][5] Its specificity makes it an invaluable chemical probe for dissecting mitochondrial function and modeling mitochondrial dysfunction in various physiological and pathological contexts.[2][6]

Core Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III.[6] The primary mechanism involves the following key steps:

-

Binding to the Qi Site: this compound binds with high affinity to the quinone reduction (Qi) site located within the cytochrome b subunit of Complex III.[2][6] This binding pocket is distinct from the quinol oxidation (Qo) site.

-

Inhibition of Electron Transfer: By occupying the Qi site, this compound physically blocks the transfer of an electron from heme bH to ubiquinone.[6] This step is a critical part of the protonmotive Q-cycle, a process that couples electron transfer from ubiquinol (B23937) to cytochrome c with proton translocation.[7]

-

Disruption of the Q-Cycle: The obstruction of the Qi site effectively halts the entire Q-cycle, preventing the re-reduction of ubiquinone and stopping the flow of electrons through Complex III to cytochrome c.[4] This creates an "upstream" blockage in the electron transport chain.

Biophysical and Cellular Consequences of Complex III Inhibition

The blockade of the ETC by this compound initiates a series of detrimental downstream effects on mitochondrial and cellular physiology.

-

Increased Reactive Oxygen Species (ROS) Production: With the normal electron pathway blocked, the semiquinone intermediate at the Qo site of Complex III has an increased lifetime, allowing it to donate electrons directly to molecular oxygen. This results in the massive production of superoxide radicals (O2•⁻) into the intermembrane space.[3][5] this compound is therefore frequently used as a tool to induce mitochondrial oxidative stress.[8]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The cessation of proton pumping at Complex III leads to a rapid dissipation of the proton motive force, causing a collapse of the inner mitochondrial membrane potential.[9] This depolarization is a key indicator of mitochondrial dysfunction.

-

Decreased ATP Synthesis: The collapse of the proton motive force directly halts ATP production via oxidative phosphorylation, as ATP synthase is deprived of its driving force.[10][11] Cells become heavily reliant on glycolysis for their energy needs, a state that is often unsustainable.[12]

-

Induction of Apoptosis: The combination of severe energy depletion, massive oxidative stress, and loss of membrane potential can trigger the intrinsic pathway of apoptosis.[4][8] These stressors can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.

-

Modulation of Autophagy: this compound's impact on cellular energy status and mitochondrial health can also influence autophagy, the cellular process for degrading and recycling damaged components. Its inhibitory effect on Complex III has been shown to affect autophagy induction.[2]

Quantitative Data on this compound's Effects

The potency of this compound varies depending on the cell type, metabolic state, and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of this compound

| Cell Line | Endpoint | Condition | IC50 Value | Citation(s) |

| HepG2 | Cell Viability | 24h, Glucose medium | ~3.0 µM | [13] |

| HepG2 | Cell Viability | 24h, Galactose medium | ~0.17 µM | [13] |

| H9c2 | Cell Viability | 24h, Glucose medium | ~1.5 µM | [13] |

| H9c2 | Cell Viability | 24h, Galactose medium | ~0.15 µM | [13] |

| L6 | Cell Viability | 24h, Glucose medium | ~0.65 µM | [13] |

| L6 | Cell Viability | 24h, Galactose medium | ~0.11 µM | [13] |

| HeLa | Cell Growth | Not specified | ~50 µM | [8] |

| A549 | Cell Growth | 72h | ~10 µM (nano-formulation) | [14] |

Note: Cells cultured in galactose are more reliant on oxidative phosphorylation, making them significantly more sensitive to mitochondrial inhibitors.[13]

Table 2: Effects on Cellular Parameters

| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Citation(s) |

| ATP Production | MN9D cells | 1 µM | Significant reduction vs. control | [10] |

| Mitochondrial Membrane Potential | SUM159 cells | Not specified | ~80% drop in potential | [9] |

| Oxygen Consumption Rate (OCR) | ARPE-19 cells | 1 µM, 10 µM, 20 µM | Rapid and major reduction | [12] |

| Intracellular Calcium [Ca2+]i | TRPA1-HEK293 | 10 µM | Significant increase | [15] |

| Intracellular Calcium [Ca2+]i | TRPV1-HEK293 | 10 µM | Significant increase | [15] |

Detailed Experimental Protocols

This compound is a key reagent in assays designed to probe mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

High-resolution respirometry, using instruments like the Agilent Seahorse XF or Oroboros O2k, is the standard method for assessing mitochondrial respiration. The "Mito Stress Test" is a cornerstone assay that uses sequential injections of mitochondrial inhibitors to dissect respiratory states.

This protocol measures key parameters of mitochondrial function by sequentially adding oligomycin (B223565), FCCP, and a mixture of rotenone (B1679576) and this compound.[1][16]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.

-

Cell Preparation: One hour before the assay, remove the growth medium, wash once with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[17]

-

Reagent Loading: Prepare stock solutions of oligomycin (e.g., 1.0-2.0 µM final concentration), FCCP (an uncoupler, titrated for optimal concentration, e.g., 0.5-1.0 µM), and a mix of rotenone and this compound (e.g., 0.5 µM each) in assay medium.[1][16] Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

-

Assay Execution: Calibrate the analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.

-

Basal Respiration: The initial OCR before injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Non-Mitochondrial Respiration: The remaining OCR after rotenone and this compound injection.[8]

-

Measurement of Mitochondrial ROS Production

MitoSOX™ Red is a fluorogenic dye widely used for the specific detection of superoxide in the mitochondria of live cells.[18]

-

Reagent Preparation: Allow the vial of MitoSOX™ Red reagent to equilibrate to room temperature. Prepare a 5 mM stock solution by dissolving the powder (e.g., 50 µg) in high-quality, anhydrous DMSO (e.g., 13 µL).[14][19] This stock solution should be used promptly or aliquoted and stored at -20°C, protected from light.

-

Cell Treatment: Culture cells to the desired confluence. Treat cells with this compound at the desired concentration and for the appropriate duration to induce superoxide production. Include appropriate vehicle and positive controls.

-

Staining: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in a suitable buffer (e.g., HBSS or phenol (B47542) red-free medium). Remove the treatment medium from the cells, wash gently, and add the MitoSOX™ working solution.[20]

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[19][20]

-

Wash and Analysis: Gently wash the cells two to three times with warm buffer to remove excess dye.

-

Detection: Immediately analyze the cells using either:

-

Fluorescence Microscopy: Image cells using an appropriate filter set (e.g., excitation ~510 nm / emission ~580 nm).[20] Co-staining with a mitochondrial marker like MitoTracker™ Green can confirm localization.

-

Flow Cytometry: Trypsinize and resuspend cells in a suitable buffer for analysis. Use the appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., PE or similar) to detect the red fluorescence.

-

Measurement of ATP Levels

Luciferase-based bioluminescence assays are highly sensitive for quantifying ATP.

-

Sample Preparation: Treat cells or isolated mitochondria with this compound for the desired time.

-

Cell Lysis: For total cellular ATP, lyse the cells using a lysis buffer compatible with the luciferase assay kit (e.g., containing a detergent like Triton X-100). Keep samples on ice.

-

Assay Reaction: In a luminometer-compatible plate (e.g., white-walled 96-well plate), add the cell lysate or suspension of isolated mitochondria.

-

Luciferase Reagent: Prepare the luciferase reagent according to the manufacturer's instructions, which typically contains luciferase, its substrate D-luciferin, and necessary co-factors in a buffer.[7][21]

-

Measurement: Place the plate in a luminometer and inject the luciferase reagent into each well. The instrument will immediately measure the light output (Relative Light Units, RLU).

-

Quantification: Generate a standard curve using known concentrations of ATP. Use the standard curve to convert the RLU values from the experimental samples into absolute ATP concentrations (e.g., µM or nmol/mg protein).[7]

Isolation of Mitochondria from Cultured Cells

This protocol is based on differential centrifugation.[22] All steps should be performed at 4°C with pre-chilled buffers and equipment.

-

Cell Harvesting: Harvest approximately 2x10^7 cells by centrifugation (e.g., 850 x g for 2 minutes). Discard the supernatant.

-

Cell Lysis (Reagent-based): Resuspend the cell pellet in 800 µL of a hypotonic lysis buffer (e.g., Reagent A from Thermo Scientific Kit #89874). Incubate on ice for 2 minutes. Add a second reagent (e.g., 10 µL of Reagent B) and vortex. Incubate on ice for 5 minutes, vortexing periodically.[22]

-

Homogenization (Mechanical): Alternatively, after swelling in a hypotonic buffer, gently homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (e.g., 30-40 strokes).

-

Isolation: Add an isotonic buffer (e.g., 800 µL of Reagent C) to the lysate and mix.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and heavy debris.

-

High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[22]

-

Washing: Discard the supernatant (which is the cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer and centrifuge again at 12,000 x g for 5 minutes.

-

Final Pellet: The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume of an appropriate storage or respiration buffer for downstream analysis.

Conclusion

This compound is an indispensable tool for researchers in mitochondrial biology, pharmacology, and toxicology. Its well-characterized mechanism as a specific inhibitor of Complex III allows for the precise induction and study of mitochondrial respiratory failure. By blocking the electron transport chain, this compound provides a robust model for investigating the downstream consequences of mitochondrial dysfunction, including the collapse of the proton motive force, depletion of cellular ATP, and the generation of oxidative stress. The experimental protocols detailed in this guide provide a framework for leveraging this compound to quantitatively assess mitochondrial health and explore its role in complex cellular signaling pathways.

References

- 1. content.protocols.io [content.protocols.io]

- 2. drexel.edu [drexel.edu]

- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The metabolic inhibitor this compound can disrupt cell-to-cell communication by an ATP- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]

- 17. tabaslab.com [tabaslab.com]

- 18. MitoSOX | AAT Bioquest [aatbio.com]

- 19. apexbt.com [apexbt.com]

- 20. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Maximal ATP production in isolated mitochondria [bio-protocol.org]

- 22. tools.thermofisher.com [tools.thermofisher.com]

Antimycin A: A Technical Guide to its Discovery, Origin, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Antimycin A, a potent secondary metabolite produced by Streptomyces species. This document details its discovery, biosynthesis, and mechanism of action, with a focus on providing practical information for research and development.

Discovery and Origin

This compound was first discovered in 1945 as a potent antifungal agent. It is a member of a large family of depsipeptide natural products primarily produced by filamentous bacteria of the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. Various Streptomyces species have been identified as producers of this compound, including Streptomyces albus, Streptomyces olivaceiscleroticus, and members of the Streptomyces albidoflavus group.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The biosynthetic gene cluster, denoted as "ant", is composed of a series of genes encoding the necessary enzymes for its production. The core structure of this compound is a nine-membered dilactone ring attached to a 3-formamidosalicylate moiety.

The key steps in the biosynthesis are outlined below:

-

Starter Unit Formation: The biosynthesis is initiated with the formation of the 3-formamidosalicylate starter unit from the amino acid tryptophan. This involves the enzymatic activity of proteins such as AntN, a tryptophan-2,3-dioxygenase.

-

NRPS and PKS Assembly: The core structure is assembled by a multi-enzyme complex involving both NRPS and PKS modules. The NRPS component is responsible for the incorporation of amino acid building blocks, while the PKS component adds polyketide units.

-

Cyclization and Tailoring: The linear precursor undergoes intramolecular cyclization to form the characteristic nine-membered dilactone ring. Subsequent tailoring steps, including acylation by enzymes like AntB, contribute to the diversity of the this compound congeners.

An In-depth Technical Guide to the Biochemical Properties and Structure of Antimycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A is a potent secondary metabolite produced by various Streptomyces species, belonging to the antimycin class of compounds. It is a powerful inhibitor of cellular respiration, specifically targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain. This comprehensive technical guide delves into the core biochemical properties, intricate structure, and multifaceted mechanism of action of this compound. It further provides detailed experimental protocols for its study and presents key quantitative data to support research and development endeavors. The information herein is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology, microbiology, and cellular metabolism.

Introduction

First isolated from Streptomyces bacteria, this compound has garnered significant scientific interest due to its potent biological activities.[1] Structurally, it is a complex of several closely related depsipeptides, with Antimycin A1 being the most abundant and active component.[2] Its primary and most well-characterized mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III, which disrupts cellular respiration and ATP synthesis.[3][4] This potent activity has led to its use as a fungicide, insecticide, and piscicide.[1][5] More recently, this compound has emerged as a molecule of interest in cancer research due to its ability to induce apoptosis and its potential to overcome drug resistance.[3] This guide provides a detailed exploration of the fundamental biochemistry and structural biology of this compound, offering a foundation for its further investigation and potential therapeutic application.

Biochemical Properties and Structure

Physical and Chemical Properties

This compound is a white to faint yellow crystalline powder.[6] It is largely insoluble in water but exhibits good solubility in various organic solvents.[5][7] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₂O₉ |

| Molecular Weight | 548.6 g/mol |

| Melting Point | 140-142 °C |

| Appearance | White to faint yellow crystalline powder |

| Solubility | Insoluble in water. Soluble in DMSO (35 mg/mL), ethanol (B145695) (50 mg/mL), acetone, chloroform, and ether. Slightly soluble in benzene (B151609) and petroleum ether. |

| Storage Temperature | -20°C |

| Sources:[1][5][6][7] |

Chemical Structure

The core structure of this compound consists of a nine-membered dilactone ring, a 3-formamidosalicylic acid moiety, and a variable alkyl side chain. The different analogs of this compound are distinguished by the nature of this alkyl group. The IUPAC name for Antimycin A1 is [(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 3-methylbutanoate.[8]

Biosynthesis

This compound is a secondary metabolite synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway in Streptomyces species. The biosynthetic gene cluster contains all the necessary enzymes for the assembly of the complex molecular structure from simple precursors.

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[4]

Inhibition of Mitochondrial Complex III

This compound binds to the Qi site of the cytochrome b subunit within Complex III.[4] This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the Q-cycle. The disruption of the Q-cycle leads to several critical downstream effects:

-

Inhibition of Electron Flow: The flow of electrons through the electron transport chain is severely impeded.

-

Collapse of the Proton Gradient: The pumping of protons across the inner mitochondrial membrane by Complex III is stopped, leading to the dissipation of the mitochondrial membrane potential.

-

Cessation of ATP Synthesis: The collapse of the proton gradient prevents ATP synthase from producing ATP, leading to a rapid depletion of cellular energy.[4]

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen, generating superoxide (B77818) anions and other reactive oxygen species. This surge in ROS can induce oxidative stress and cellular damage.

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

References

- 1. This compound | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajbasweb.com [ajbasweb.com]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1397-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound: Physical Properties, Solubility & Molecular Weight | Study.com [study.com]

- 8. This compound (A1 shown) | C27H38N2O9 | CID 5702199 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Antimycin A on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Antimycin A (Ant-A) and its profound effects on mitochondrial membrane potential (ΔΨm). This compound, a potent inhibitor of cellular respiration, serves as a critical tool in mitochondrial research, offering a model for studying mitochondrial dysfunction implicated in numerous pathologies. This document details its mechanism of action, presents quantitative data on its effects, outlines experimental protocols for measuring ΔΨm, and explores the downstream signaling pathways activated by its activity.

Core Mechanism of Action: Inhibition of Complex III

This compound exerts its effect by specifically targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain (ETC).[1] Its inhibitory action unfolds through a precise molecular interaction:

-

Binding Site: this compound binds to the quinone reduction (Qi) site on the cytochrome b subunit of Complex III.[1][2] This binding is highly specific and potent.

-

Electron Flow Interruption: This binding physically obstructs the transfer of electrons from cytochrome b to cytochrome c1.[1] This effectively creates a bottleneck in the ETC, halting the flow of electrons downstream to Complex IV.

-

Proton Gradient Collapse: The transfer of electrons through Complex III is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, this compound stops this proton translocation.[1] The cessation of proton pumping leads to a rapid dissipation of the electrochemical gradient across the inner mitochondrial membrane, resulting in a collapse of the mitochondrial membrane potential (ΔΨm).[1][3]

-

Increased ROS Production: The blockage at Complex III causes an over-reduction of electron carriers upstream of the inhibition site.[4] This leads to the "leaking" of electrons to molecular oxygen, generating a significant amount of superoxide (B77818) radicals (O2•−) and other reactive oxygen species (ROS).[1][5]

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Double-Edged Sword: A Technical Guide to Antimycin A-Induced Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, has long been utilized as a valuable tool in cellular biology to induce and study apoptosis. By targeting complex III, this compound disrupts cellular respiration, leading to a cascade of events that culminate in programmed cell death. This in-depth technical guide provides a comprehensive overview of the core apoptotic pathways triggered by this compound, offering detailed experimental methodologies and quantitative data to empower researchers in their exploration of this critical cellular process.

Mechanism of Action: Initiating the Death Cascade

This compound exerts its primary effect by binding to the Qi site of cytochrome c reductase (Complex III) in the mitochondrial inner membrane.[1] This binding event effectively blocks the transfer of electrons from cytochrome b to cytochrome c1, leading to two major consequences that initiate the apoptotic cascade:

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of the electron transport chain causes a backup of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) anions (O2•−) and other reactive oxygen species.[2][3][4][5] This surge in ROS creates a state of oxidative stress within the cell.

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton-pumping activity of complex III leads to a rapid dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical checkpoint in the intrinsic apoptotic pathway.[5][6][7][8]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The events triggered by this compound primarily activate the intrinsic pathway of apoptosis, a process orchestrated by the mitochondria.

Key Signaling Events

The disruption of mitochondrial function by this compound initiates a well-defined signaling cascade:

-

Bcl-2 Family Protein Regulation: The increase in ROS and the loss of ΔΨm lead to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This compound treatment has been shown to cause the downregulation of Bcl-2 and the upregulation of Bax.[3][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation and translocation of pro-apoptotic Bcl-2 family members to the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

-

Release of Pro-Apoptotic Factors: MOMP allows for the release of several key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP to form the apoptosome.[9]

-

Apoptosis Inducing Factor (AIF): AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[10]

-

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[6][11]

-

Execution of Apoptosis: Activated effector caspases, like caspase-3, are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[8][12]

Signaling Pathway Diagram

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on different cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | This compound Concentration | Exposure Time | % Cell Viability | % Apoptotic Cells (Annexin V+) | Reference |

| ARPE-19 | 20 µM | 24 hours | 57% | Not Specified | [6] |

| hRPE | 20 µM | 24 hours | 64% | Not Specified | [6] |

| HeLa | ~50 µM (IC50) | Not Specified | ~50% | Not Specified | [3] |

| A549 | 50 µM | 72 hours | Not Specified | ~17% | [13][14] |

| HPF | ~150 µM (IC50) | 24 hours | ~50% | Not Specified | [5] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | This compound Concentration | Exposure Time | % Loss of ΔΨm | Reference |

| ARPE-19 | 25 µM | 4 hours | Significant Decrease | [6] |

| A549 | 50 µM | 72 hours | ~38% | [13][14] |

| HPF | 100-200 µM | Not Specified | Significant Loss | [5] |

| As4.1 | Not Specified | Not Specified | Significant Loss | [8] |

Table 3: Effect of this compound on Caspase Activity

| Cell Line | This compound Concentration | Measurement | Fold Increase in Caspase-3 Activity | Reference |

| ARPE-19 | Not Specified | Caspase-3 Activity Assay | Increased | [6] |

| As4.1 | Not Specified | Western Blot (Cleaved Caspase-3) | Not Applicable | [8] |

| RGM-1 | Not Specified | Colorimetric Assay | Increased | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Experimental Workflow Diagram:

Caption: Annexin V & PI staining workflow.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of effector caspase-3, a key executioner of apoptosis.[19][20][21][22]

Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a fluorogenic molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When cleaved by active caspase-3, the AMC is released and emits a fluorescent signal that can be quantified.

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with this compound and collect them.

-

Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.

-

Prepare a reaction mix containing caspase assay buffer, DTT, and the DEVD-AMC substrate.

-

Add the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the caspase-3 activity. Calculate the fold increase in activity relative to untreated control cells.

-

Experimental Workflow Diagram:

Caption: Caspase-3 activity assay workflow.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels and cleavage of key apoptotic proteins.[23][24][25][26]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

Protocol:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described for the caspase activity assay.

-

Quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or cleavage. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Experimental Workflow Diagram:

References

- 1. Rapid reduction of cytochrome c1 in the presence of antimycin and its implication for the mechanism of electron transfer in the cytochrome b-c1 segment of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by this compound in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ROS generator, this compound, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound on endothelial cells in cell death, reactive oxygen species and GSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in As4.1 juxtaglomerular cells [pubmed.ncbi.nlm.nih.gov]

- 9. Oligomycin and this compound prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced cell death depends on AIF translocation through NO production and PARP activation and is not involved in ROS generation, cytochrome c release and caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 21. promega.com [promega.com]

- 22. mpbio.com [mpbio.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Inhibition of the Mitochondrial Q-cycle by Antimycin A

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Q-cycle Inhibition by Antimycin A

The Q-cycle is a critical process within the mitochondrial electron transport chain, specifically occurring at Complex III (cytochrome bc1 complex). This cycle facilitates the transfer of electrons from ubiquinol (B23937) (CoQH2) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis. This compound is a potent and specific inhibitor of the Q-cycle, serving as an invaluable tool for studying mitochondrial respiration and as a lead compound in drug discovery.

This compound exerts its inhibitory effect by binding to the quinone reduction site (Qi site) within the cytochrome b subunit of the cytochrome bc1 complex.[1][2] This binding event physically obstructs the transfer of an electron from the low-potential heme bH to a molecule of ubiquinone, a key step in the regeneration of ubiquinol.[1][2] The blockage at the Qi site leads to a cascade of effects:

-

Interruption of Electron Flow: The inability to reduce ubiquinone at the Qi site halts the entire Q-cycle. This prevents the oxidation of ubiquinol at the quinol oxidation site (Qo site) and the subsequent transfer of electrons to cytochrome c1 and the Rieske iron-sulfur protein.

-

Accumulation of Reduced Components: The inhibition causes electrons to back up within the electron transport chain, leading to a highly reduced state of the b-type cytochromes.

-

Collapse of the Proton Gradient: By halting the proton-pumping activity of Complex III, this compound dissipates the mitochondrial membrane potential (ΔΨm), which is the primary driving force for ATP synthesis by ATP synthase.[3][4]

-

Increased Reactive Oxygen Species (ROS) Production: The accumulation of electrons, particularly at the Qo site, promotes the formation of a stable semiquinone intermediate. This intermediate can readily transfer a single electron to molecular oxygen, generating superoxide (B77818) radicals (O2•−), a primary reactive oxygen species.[5][6]

Quantitative Data on this compound Inhibition

The potency of this compound as a Complex III inhibitor has been quantified through various biochemical assays. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.

| Parameter | Organism/System | Value | Reference(s) |

| Binding Affinity (Kd) | Bovine mitochondria | ~30 pM | [7] |

| Inhibitory Constant (Ki) | Porcine bc1 complex | 0.033 ± 0.00027 nM | [8] |

Table 1: Binding Affinity and Inhibitory Constant of this compound. This table presents the dissociation constant (Kd) and inhibitory constant (Ki) of this compound for the cytochrome bc1 complex from different species, highlighting its high-affinity binding.

| Parameter | Cell Line/System | Concentration of this compound | Effect | Reference(s) |

| IC50 | Yeast bc1 complex | Not specified | Significantly lower than for bovine complex | [9] |

| IC50 | Bovine bc1 complex | >100 nM | For Ilicicolin H (another Qi site inhibitor) | [9] |

| ROS Production | HepG2 cells | 10 nM | ~4-fold increase in superoxide production | [6] |

| Mitochondrial Membrane Potential | ARPE-19 cells | 25 µM (4-hour exposure) | Significant dose-dependent decrease | [3] |

| Cell Viability (MTT assay) | ARPE-19 cells | Dose- and time-dependent | Decrease in cell viability | [3] |

Table 2: Functional Effects of this compound. This table summarizes the effective concentrations of this compound that lead to significant biological effects, including the inhibition of enzyme activity (IC50), stimulation of reactive oxygen species (ROS) production, and reduction of mitochondrial membrane potential and cell viability.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Q-cycle inhibition. Below are protocols for key experiments cited in this guide.

Measurement of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

-

JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in appropriate culture vessels (e.g., 96-well plates, chamber slides, or culture flasks).

-

JC-1 Staining:

-

Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with 50 µM CCCP for 5-10 minutes prior to or during JC-1 staining.[10]

-

Washing: After incubation, remove the JC-1 staining solution and wash the cells twice with warm PBS or culture medium.

-

Imaging and Analysis:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filters appropriate for detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.[10]

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.[10]

-

Microplate Reader: Measure the fluorescence intensity in a microplate reader at the respective emission wavelengths.

-

-

Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Detection of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

MitoSOX Red reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Reagent Preparation:

-

Cell Staining:

-

Treat cells with this compound or other compounds of interest for the desired time.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[11]

-

-

Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS.[11]

-

Analysis:

-

Fluorescence Microscopy/Flow Cytometry/Microplate Reader: Measure the red fluorescence (excitation ~510 nm, emission ~580 nm).[11]

-

-

Data Interpretation: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified Complex III

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Ubiquinol substrate (e.g., decylubiquinol)

-

Cytochrome c (oxidized form)

-

This compound or other inhibitors

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, cytochrome c, and the mitochondrial sample or purified enzyme.

-